molecular formula C11H14N2O B12986331 (S)-4-Amino-1-benzylpyrrolidin-2-one

(S)-4-Amino-1-benzylpyrrolidin-2-one

Cat. No.: B12986331
M. Wt: 190.24 g/mol
InChI Key: ZBULGGJXBMLOKD-JTQLQIEISA-N
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Description

(S)-4-Amino-1-benzylpyrrolidin-2-one is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone ring substituted with an amino group and a benzyl group, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-1-benzylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-proline.

    Formation of the Pyrrolidinone Ring: The precursor undergoes cyclization to form the pyrrolidinone ring.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be utilized to scale up production efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or benzyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrrolidinone ring.

    Reduction Products: Reduced forms of the compound, potentially altering the functional groups.

    Substitution Products: Compounds with different substituents replacing the amino or benzyl groups.

Scientific Research Applications

(S)-4-Amino-1-benzylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Amino-1-benzylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.

Comparison with Similar Compounds

    ®-4-Amino-1-benzylpyrrolidin-2-one: The enantiomer of the compound, with different stereochemistry.

    4-Amino-1-benzylpyrrolidin-2-one: The racemic mixture containing both enantiomers.

    Other Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings but different substituents.

Uniqueness: (S)-4-Amino-1-benzylpyrrolidin-2-one is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(4S)-4-amino-1-benzylpyrrolidin-2-one

InChI

InChI=1S/C11H14N2O/c12-10-6-11(14)13(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2/t10-/m0/s1

InChI Key

ZBULGGJXBMLOKD-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](CN(C1=O)CC2=CC=CC=C2)N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)N

Origin of Product

United States

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